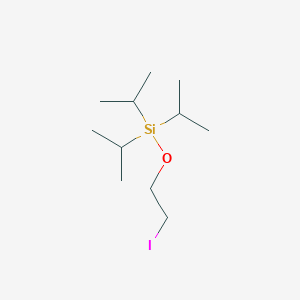

(2-Iodoethoxy)triisopropylsilane

Description

(2-Iodoethoxy)triisopropylsilane is a silane-based compound with the molecular formula C₁₁H₂₅IOSi (molecular weight: 344.31 g/mol). It features a triisopropylsilyl (TIPS) group attached to a 2-iodoethoxy chain. This compound is widely used in organic synthesis as a protecting group for alcohols and as an intermediate in the preparation of functionalized silanes . Its synthesis involves reacting 2-iodoethanol with triisopropylsilyl chloride (TIPSCl) in the presence of imidazole, yielding the product in high purity (96%) under mild conditions . The TIPS group provides steric bulk, enhancing stability against nucleophilic attack and oxidative conditions, while the iodoethoxy moiety serves as a versatile leaving group or reactive site for further functionalization .

Properties

CAS No. |

93550-77-7 |

|---|---|

Molecular Formula |

C11H25IOSi |

Molecular Weight |

328.30 g/mol |

IUPAC Name |

2-iodoethoxy-tri(propan-2-yl)silane |

InChI |

InChI=1S/C11H25IOSi/c1-9(2)14(10(3)4,11(5)6)13-8-7-12/h9-11H,7-8H2,1-6H3 |

InChI Key |

NCRMNHSZPLHRRW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)[Si](C(C)C)(C(C)C)OCCI |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogs

Triethoxy(3-iodopropyl)silane

- Molecular Formula : C₉H₂₁IO₃Si

- Molecular Weight : 332.25 g/mol

- Structure : Features a triethoxy silane group and a 3-iodopropyl chain.

- Key Differences :

- The ethoxy groups (vs. isopropyl in TIPS) reduce steric hindrance, increasing reactivity toward nucleophiles.

- The iodine atom is positioned on a propyl chain (vs. ethoxy chain), altering its leaving-group behavior and spatial accessibility in reactions.

- Applications : Primarily used as a coupling agent in surface chemistry and polymer crosslinking .

((3-Iodocyclohexyl)oxy)triisopropylsilane

- Synthesis : Derived from 1,3-cyclohexanediol via silylation and iodination, yielding a 27% isolated product .

- Key Differences :

(Iodoethynyl)triisopropylsilane

- Structure : Contains an ethynyl group instead of ethoxy.

- Reactivity: The ethynyl group enables alkyne-based coupling reactions (e.g., Sonogashira), while the iodine atom can participate in halogen-exchange processes .

Functional Analogs

3-Methacryloxypropyltrimethoxysilane

- Molecular Formula : C₁₀H₂₀O₅Si

- Applications : Used in adhesives and coatings due to its methacrylate group, which polymerizes under UV light. Unlike (2-iodoethoxy)TIPS, it lacks iodine but includes a reactive double bond for crosslinking .

Triisopropylsilane (TIPS-H)

- Role : A reducing agent in peptide synthesis to prevent disulfide bond formation.

- Contrast : While both compounds share the TIPS group, TIPS-H lacks the iodoethoxy chain, making it unsuitable for alkylation or protection but effective in reductive cleavage .

Comparative Data Table

Research Findings

Steric Effects : The TIPS group in (2-iodoethoxy)triisopropylsilane significantly slows reaction rates in SN2 mechanisms compared to less hindered analogs like triethoxy(3-iodopropyl)silane .

Iodine Reactivity : The ethoxy chain positions iodine for efficient displacement in cross-coupling reactions, whereas propyl- or cyclohexyl-bound iodine requires harsher conditions .

Thermal Stability : TIPS-containing compounds exhibit superior thermal stability (decomposition >200°C) compared to trimethoxy silanes, which degrade at lower temperatures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.